molecular formula C18H19ClN2O6S B192888 Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate CAS No. 21165-77-5

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

Cat. No. B192888
CAS RN: 21165-77-5
M. Wt: 426.9 g/mol
InChI Key: FHUMMCKSSXULQH-UHFFFAOYSA-N
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Description

“Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate” is a chemical compound with the molecular formula C18H19ClN2O6S . It has a molecular weight of 426.9 g/mol . This compound is also known by other names such as “methyl N-[4-[2-(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate” and is identified by the CAS number 21165-77-5 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring attached to a sulfonylcarbamate group and a 5-chloro-2-methoxybenzamido group . The InChI string representation of the molecule is InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13 (19)11-15 (16)17 (22)20-10-9-12-3-6-14 (7-4-12)28 (24,25)21-18 (23)27-2/h3-8,11H,9-10H2,1-2H3, (H,20,22) (H,21,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 426.9 g/mol and a molecular formula of C18H19ClN2O6S . The compound is identified by the CAS number 21165-77-5 . Other identifiers include the European Community (EC) Number 244-254-2 and UNII J05PEU2DTT .

Scientific Research Applications

Metal-Catalyzed Polymerization Initiators

  • A study by Percec and Grigoras (2005) highlighted the use of N-chloro carbamates, among other compounds, as initiators in metal-catalyzed living radical polymerization. This process resulted in poly (methyl methacrylate) with narrow molecular weight distribution and functionalized chain-ends, offering new strategies for polymer functionalization and synthesis of complex architectures (Percec & Grigoras, 2005).

Potential Antimicrobial Activity

  • Habib et al. (1990) researched heterocyclic sulphonates, including derivatives of carbamates, demonstrating potential bactericidal and fungicidal activities. This study suggests the possible application of these compounds in antimicrobial treatments (Habib, Moawad, Badawy, & Mansour, 1990).

Metabolite Synthesis and Detection

  • Maurich, De Amici, and De Micheli (1994) synthesized a metabolite of metoclopramide, related to the chemical structure , and studied its detection in human urine. This research has implications in pharmacokinetics and drug metabolism studies (Maurich, De Amici, & De Micheli, 1994).

Antimitotic Agents and Isomers

  • Research by Temple and Rener (1992) focused on the synthesis of chiral isomers of certain ethyl carbamates and their biological activity. The study highlights the significance of stereoisomers in the development of antimitotic agents (Temple & Rener, 1992).

Synthesis of Multi-13 C-labelled Compounds

  • Cheung, Chau, and Lacey (1987) synthesized methyl N-(1H-benzimidazol-2-yl) carbamates with various substituents for potential use in agricultural and pharmaceutical applications. This research provides insights into the synthesis and labeling of carbamates for various applications (Cheung, Chau, & Lacey, 1987).

properties

IUPAC Name

methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O6S/c1-26-16-8-5-13(19)11-15(16)17(22)20-10-9-12-3-6-14(7-4-12)28(24,25)21-18(23)27-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUMMCKSSXULQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175405
Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate

CAS RN

21165-77-5
Record name Methyl N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21165-77-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.216
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Record name METHYL N-(4-(2-(5-CHLORO-2-METHOXYBENZAMIDO)ETHYL)BENZENESULFONYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D El-Sabawi, S Abbasi, S Alja'fari… - African Journal of …, 2013 - academicjournals.org
The pharmaceutical quality of five generics of glibenclamide that are available in the Jordanian market was assessed according to the British Pharmacopoeia (BP) monograph (2009). …
Number of citations: 15 academicjournals.org

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